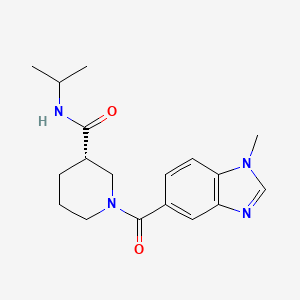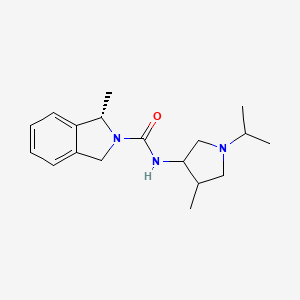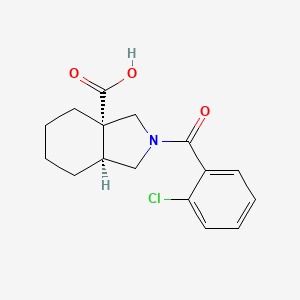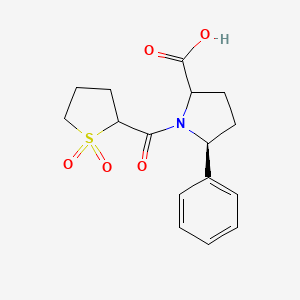![molecular formula C20H25N5O B7341790 6-(azetidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide](/img/structure/B7341790.png)
6-(azetidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(azetidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, AZD-9291, and has been found to have a number of interesting properties that make it useful for a variety of applications.
Mécanisme D'action
The mechanism of action of AZD-9291 involves the inhibition of the EGFR pathway. This pathway is involved in the regulation of cell growth and division, and is commonly found to be overactive in cancer cells. By inhibiting this pathway, AZD-9291 is able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
AZD-9291 has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the EGFR pathway, this compound has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using AZD-9291 in lab experiments is its potency. This compound has been found to be a highly effective inhibitor of the EGFR pathway, making it useful for a variety of applications. However, one limitation of using AZD-9291 is its potential toxicity. This compound has been found to be toxic to some cells, which may limit its usefulness in certain applications.
Orientations Futures
There are a number of future directions for research involving AZD-9291. One area of interest is the development of new cancer therapies based on this compound. Researchers are also interested in exploring the potential applications of AZD-9291 in other diseases, such as inflammatory disorders. Additionally, there is ongoing research into the potential side effects of AZD-9291 and ways to mitigate these effects.
Méthodes De Synthèse
The synthesis of AZD-9291 involves a multi-step process that begins with the preparation of the starting materials. The first step involves the preparation of 4-(pyridin-2-ylamino)cyclohexanone, which is then reacted with 6-bromo-1-azetidinyl-4-methoxyquinazoline to yield the intermediate compound. This intermediate is then further reacted with pyridine-3-carboxylic acid to yield the final product, AZD-9291.
Applications De Recherche Scientifique
AZD-9291 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of AZD-9291 in the treatment of cancer. This compound has been found to be a potent inhibitor of the epidermal growth factor receptor (EGFR) and has shown promise in the treatment of non-small cell lung cancer (NSCLC).
Propriétés
IUPAC Name |
6-(azetidin-1-yl)-N-[4-(pyridin-2-ylamino)cyclohexyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-20(15-5-10-19(22-14-15)25-12-3-13-25)24-17-8-6-16(7-9-17)23-18-4-1-2-11-21-18/h1-2,4-5,10-11,14,16-17H,3,6-9,12-13H2,(H,21,23)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJDVLZXXBVZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)C(=O)NC3CCC(CC3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-ethoxyphenyl)-[(3S)-3-(2-methylpropyl)morpholin-4-yl]methanone](/img/structure/B7341714.png)
![2-[(2R)-2-methyl-3-phenylpropanoyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide](/img/structure/B7341732.png)

![1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea](/img/structure/B7341745.png)
![methyl 3-[[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B7341751.png)


![(5S)-1-[2-(2-methylpropyl)pyrazole-3-carbonyl]-5-phenylpyrrolidine-2-carboxylic acid](/img/structure/B7341765.png)
![2-[4-[[(1R,2R)-2-methoxycyclopentyl]carbamoyl]phenoxy]acetic acid](/img/structure/B7341767.png)
![(3aS,7aS)-2-[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B7341769.png)

![3-[(2-Hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7341785.png)
![(2R,6R)-2-[3-(3-bromo-1-benzothiophen-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylmorpholine](/img/structure/B7341793.png)